Des(methylpiperazinyl) sildenafil acid

Description

Properties

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFABUTFBIDMPKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357931-55-5 |

Source

|

| Record name | Des(methylpiperazinyl) sildenafil acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES(METHYLPIPERAZINYL) SILDENAFIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

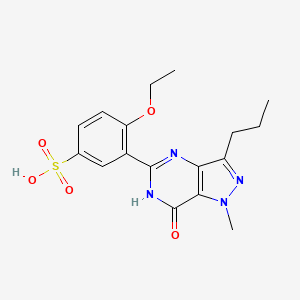

"Des(methylpiperazinyl) sildenafil acid" chemical structure and properties

An In-depth Technical Guide to Des(methylpiperazinyl) sildenafil acid (Sildenafil Impurity D)

Introduction

Des(methylpiperazinyl) sildenafil acid, recognized by the European Pharmacopoeia as Sildenafil Citrate Impurity D, is a significant process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Sildenafil.[1][2] Structurally, it represents the sildenafil core where the 1-methylpiperazinyl sulfonyl moiety has been replaced by a sulfonic acid group.[1] For researchers, scientists, and drug development professionals, understanding the profile of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of this specific impurity, covering its chemical identity, synthetic origin, analytical characterization, and regulatory significance.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. Des(methylpiperazinyl) sildenafil acid is precisely defined by its IUPAC name and various chemical identifiers.

Chemical Structure

Caption: 2D Chemical Structure of Des(methylpiperazinyl) sildenafil acid.

Caption: 2D Chemical Structure of Des(methylpiperazinyl) sildenafil acid.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonic acid | [1] |

| CAS Number | 1357931-55-5 | [1] |

| Molecular Formula | C₁₇H₂₀N₄O₅S | [1][2] |

| Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | [1] |

| InChIKey | DFABUTFBIDMPKZ-UHFFFAOYSA-N | [1][2] |

| Synonyms | Sildenafil Impurity D; Demethylpiperazinyl Sildenafil Sulfonic Acid | [1][2] |

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, including analytical systems and biological matrices. The data below is based on computational models.

| Property | Value | Source |

| Molecular Weight | 392.4 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

Section 2: Origin and Formation

Understanding the origin of an impurity is critical for developing control strategies during drug manufacturing. Evidence strongly indicates that Des(methylpiperazinyl) sildenafil acid is a process-related impurity formed during sildenafil synthesis, rather than a metabolite of sildenafil degradation in the body.

Synthetic Pathway and Impurity Formation

The synthesis of sildenafil involves a key step where a chlorosulfonyl intermediate is reacted with N-methylpiperazine to form the final molecule.[3][4] Des(methylpiperazinyl) sildenafil acid is formed when this highly reactive chlorosulfonyl intermediate is prematurely exposed to water, leading to hydrolysis.

The causative reaction is the hydrolysis of the sulfonyl chloride to a sulfonic acid, which is an unintended side reaction. This occurs if moisture is not rigorously excluded from the reaction environment prior to the addition of N-methylpiperazine.

Caption: Synthetic pathway leading to Sildenafil and the formation of Impurity D.

Distinction from Sildenafil Metabolism

In contrast to its synthetic origin, this compound is not a known major metabolite of sildenafil in humans. The primary metabolic pathway for sildenafil is the N-demethylation of the piperazine ring by cytochrome P450 enzymes (primarily CYP3A4 and to a lesser extent, CYP2C9) to form N-desmethyl sildenafil.[5][6] This N-desmethyl metabolite retains partial pharmacological activity.[5][6][7] The biotransformation does not involve cleavage of the sulfonyl-piperazine bond to form a sulfonic acid.

Sources

- 1. Des(methylpiperazinyl) sildenafil acid | C17H20N4O5S | CID 135565561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Des(methylpiperazinyl) Sildenafil Acid

Abstract

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The rigorous quality control of sildenafil production necessitates the identification and characterization of any process-related impurities.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key sildenafil impurity, Des(methylpiperazinyl) sildenafil acid, also known as 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid or Sildenafil EP Impurity D.[2][3] We will detail a robust synthetic pathway, explain the causal reasoning behind critical experimental steps, and present a multi-faceted analytical workflow for the definitive structural elucidation and purity assessment of the target compound.

Introduction and Rationale

The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities.[4] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present above a certain threshold (typically >0.10%) must be identified and characterized to ensure the safety and efficacy of the final drug product.[2]

Des(methylpiperazinyl) sildenafil acid is a known process-related impurity in the synthesis of sildenafil.[2][4] It arises from the hydrolysis of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, before its intended reaction with N-methylpiperazine.[4][5] The availability of a pure, well-characterized standard of this impurity is therefore crucial for:

-

Analytical Method Development: To accurately identify and quantify its presence in batches of sildenafil.

-

Quality Control: To serve as a reference standard for routine purity testing of the API.

-

Forced Degradation Studies: To understand the degradation pathways of sildenafil under various stress conditions.

This guide provides the necessary protocols to independently synthesize and validate this important reference compound.

Synthesis of Des(methylpiperazinyl) Sildenafil Acid

The synthesis of Des(methylpiperazinyl) sildenafil acid is predicated on the controlled hydrolysis of the sulfonyl chloride intermediate used in the final step of many sildenafil synthesis routes.

Synthetic Scheme

The overall synthetic pathway involves two primary stages: the formation of the sulfonyl chloride intermediate, followed by its deliberate hydrolysis.

Caption: Synthetic pathway for Des(methylpiperazinyl) sildenafil acid.

Experimental Protocol

Materials:

-

5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil precursor)

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Deionized Water (H₂O)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

Protocol:

Step 1: Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (50 mL). Cool the flask to 0-10°C using an ice bath.

-

Rationale: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction is exothermic, and maintaining a low temperature is critical to control the reaction rate and prevent unwanted side reactions.

-

-

Reagent Addition: Slowly add thionyl chloride (9.53 g, 80.13 mmol) to the chlorosulfonic acid. Subsequently, add the sildenafil precursor (25 g, 80.13 mmol) portion-wise, ensuring the temperature remains below 10°C.[6]

-

Rationale: The addition of thionyl chloride improves the efficiency and yield of the chlorosulfonation reaction.[5] Portion-wise addition of the solid precursor prevents a sudden increase in temperature.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for approximately 4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g). This step quenches the reaction and precipitates the product while hydrolyzing excess chlorosulfonic acid.

-

Caution: This is a highly exothermic process and should be performed slowly in a well-ventilated fume hood.

-

-

Extraction: Extract the aqueous mixture with dichloromethane (250 mL). Wash the organic layer with a 5% aqueous sodium bicarbonate solution (100 mL) to neutralize any remaining acid.[6]

Step 2: Hydrolysis to Des(methylpiperazinyl) sildenafil acid [4]

-

Solvent Removal: Take the dichloromethane layer containing the sulfonyl chloride intermediate from the previous step and concentrate it under reduced pressure to about half its volume.

-

Hydrolysis: Add deionized water (100 mL) to the concentrated organic solution. Heat the biphasic mixture to reflux (approx. 40°C for DCM) with vigorous stirring for 2-3 hours.

-

Rationale: Heating in the presence of water facilitates the hydrolysis of the reactive sulfonyl chloride group (-SO₂Cl) to the sulfonic acid group (-SO₃H), forming the desired product.[4]

-

-

Isolation: After cooling, the product, being less soluble in the mixed solvent system, will precipitate. Isolate the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold dichloromethane to remove any unreacted starting material. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.

Characterization and Analytical Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Des(methylpiperazinyl) sildenafil acid.

Analytical Workflow

Caption: Analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the benchmark for assessing the purity of pharmaceutical compounds.[7][8] A stability-indicating reverse-phase HPLC method is ideal for this purpose.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like sildenafil and its analogues.[9] |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile | A gradient elution (e.g., starting with high aqueous phase and increasing acetonitrile) is effective for separating impurities with different polarities.[9] |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical scale columns, providing good resolution and run times.[10] |

| Detection | UV at 230 nm or 290 nm | Sildenafil and its analogues have strong UV absorbance at these wavelengths.[9][11] |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

Expected Result: A single major peak corresponding to the product with a purity of >98% (by area normalization). The retention time will be different from that of sildenafil due to the increased polarity of the sulfonic acid group.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the synthesized compound.

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Chemical Formula | C₁₇H₂₀N₄O₅S |

| Molecular Weight | 392.43 g/mol |

| Expected Ion (M+H)⁺ | m/z 393.12 |

Expected Result: The mass spectrum should show a prominent peak at m/z 393.12, confirming the successful synthesis of the target molecule. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[14]

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Signals in the δ 7.0-8.5 ppm range corresponding to the protons on the ethoxy-substituted phenyl ring. The substitution pattern will be distinct from sildenafil.

-

Ethoxy Group: A quartet around δ 4.2 ppm (-OCH₂) and a triplet around δ 1.3 ppm (-CH₃).[5]

-

Pyrazolopyrimidinone Core: Signals for the N-methyl group (singlet, ~δ 4.1 ppm) and the n-propyl group (triplet, sextet, triplet).[5]

-

Sulfonic Acid Proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon: A signal around δ 160-170 ppm for the C=O in the pyrimidinone ring.

-

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the sulfonic acid group will be significantly shifted.

-

Aliphatic Carbons: Signals corresponding to the ethoxy, N-methyl, and n-propyl groups in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Sulfonic Acid) | 3200-2500 (broad) |

| N-H Stretch (Amide) | ~3100 |

| C=O Stretch (Amide) | ~1690 |

| S=O Stretch (Sulfonic Acid) | 1250-1150 and 1080-1010 |

| C-O Stretch (Ether) | ~1250 |

Summary and Conclusion

This guide has outlined a validated and reproducible methodology for the synthesis and comprehensive characterization of Des(methylpiperazinyl) sildenafil acid. The synthetic route, based on the controlled hydrolysis of a key sildenafil intermediate, is efficient and straightforward. The analytical workflow, employing a combination of HPLC, MS, NMR, and IR spectroscopy, provides a self-validating system for confirming the identity, structure, and purity of the final compound.

The successful execution of these protocols will furnish researchers and quality control professionals with a reliable source of this critical impurity standard, thereby enhancing the quality and safety assurance in the manufacturing of sildenafil.

References

-

Dandia, A., Singh, R., & Sarawgi, P. (2007). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 12(9), 2088-2095. Available from: [Link]

-

Galia, E., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(9), 2841-2852. Available from: [Link]

-

Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet. Available from: [Link]

-

Paterna, C., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23(7), 1475-1483. Available from: [Link]

-

Galia, E., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 51(9), 2841-2852. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. Available from: [Link]

-

Paternoster, M. A., et al. (2022). Mass spectrometry application on the detection of Sildenafil in aqueous phases. Molecules, 27(1), 123. Available from: [Link]

-

Lewis, R. J., et al. (2001). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration, Office of Aerospace Medicine. Available from: [Link]

-

Wikipedia. (2024). Sildenafil. Available from: [Link]

-

Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-871. Available from: [Link]

-

Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available from: [Link]

-

Tracqui, A., et al. (1999). Positive-ion, ionspray mass spectra of sildenafil. Journal of Analytical Toxicology, 23(5), 417-422. Available from: [Link]

-

Balayssac, S., et al. (2012). 1H NMR characteristics of sildenafil and its analogues, and vardenafil. Journal of Pharmaceutical and Biomedical Analysis, 70, 439-447. Available from: [Link]

-

Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available from: [Link]

-

Reddy, B., et al. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 4(6), 1649-1656. Available from: [Link]

-

Li, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Journal of Chromatography B, 1152, 122241. Available from: [Link]

-

Trajkovic-Jolevska, S., et al. (2015). Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 109, 112-117. Available from: [Link]

-

Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. Available from: [Link]

-

Rao, B. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1374-1383. Available from: [Link]

-

Khan, A., et al. (2017). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Journal of Applied Pharmaceutical Science, 7(10), 061-068. Available from: [Link]

-

Saravanan, M., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(3), 183-191. Available from: [Link]

-

Kumar, A., et al. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3793. Available from: [Link]

-

Friscic, T., et al. (2013). Figure S4. 1 H MAS NMR spectrum of sildenafil. ResearchGate. Available from: [Link]

-

Wawer, I., et al. (2005). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Available from: [Link]

-

Reddy, G. O., et al. (2014). NMR spectrum of sildenafil sulfonyl isopropyl ester. ResearchGate. Available from: [Link]

-

Reddy, B. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Journal of Chromatographic Science, 49(10), 757-762. Available from: [Link]

-

Khan, A. A., et al. (2012). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Therapeutic Advances in Drug Safety, 3(4), 181-189. Available from: [Link]

-

University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Available from: [Link]

-

Dandia, A., Singh, R., & Sarawgi, P. (2007). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 12(9), 2088-2095. Available from: [Link]

-

Papakyriakou, M., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1146. Available from: [Link]

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. cbijournal.com [cbijournal.com]

- 3. biosynth.com [biosynth.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. yesilscience.com [yesilscience.com]

- 8. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]

- 11. researchgate.net [researchgate.net]

- 12. faa.gov [faa.gov]

- 13. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Sildenafil-Related Compounds: A Focus on "Des(methylpiperazinyl) sildenafil acid"

Introduction: Navigating the Sildenafil Landscape—Beyond the Parent Compound

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has become a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action, centered on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, is well-established.[3] However, for researchers and professionals in drug development, a comprehensive understanding extends beyond the parent molecule to its metabolites and synthetic impurities. These related compounds can have their own biological activities, or lack thereof, which can impact the overall efficacy and safety profile of the active pharmaceutical ingredient (API).

This technical guide will delve into the biological activity of a specific sildenafil-related compound: "Des(methylpiperazinyl) sildenafil acid." We will clarify its chemical identity, differentiate it from sildenafil's primary active metabolite, and, in the absence of direct biological activity data, provide a framework for its characterization. This guide is designed to be a practical resource for scientists investigating the pharmacology of sildenafil analogues and impurities.

Clarifying Chemical Identities: A Tale of Two Molecules

It is crucial to distinguish between "Des(methylpiperazinyl) sildenafil acid" and the principal active metabolite of sildenafil, N-desmethylsildenafil.

-

N-desmethylsildenafil (UK-103,320): This is the major circulating metabolite of sildenafil, formed by the N-demethylation of the piperazine ring, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9.[1] N-desmethylsildenafil is biologically active, exhibiting approximately 50% of the in vitro PDE5 inhibitory potency of the parent drug.[1] Its plasma concentrations are about 40% of those of sildenafil, contributing to roughly 20% of the overall pharmacological effect.[1]

-

Des(methylpiperazinyl) sildenafil acid (Sildenafil Impurity D): This compound is chemically known as 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid.[4][5] It is not a metabolite but a process-related impurity formed during the synthesis of sildenafil.[4][6] In this molecule, the entire N-methylpiperazine group is replaced by a sulfonic acid moiety. This significant structural change drastically alters its physicochemical properties, such as polarity and charge, which would be expected to profoundly impact its biological activity. To date, there is no publicly available data on the biological activity of this specific impurity.

The following diagram illustrates the metabolic conversion of sildenafil to N-desmethylsildenafil.

Caption: Metabolic pathway of sildenafil to its active metabolite.

The NO/cGMP Signaling Pathway: The Target of Sildenafil and its Active Metabolites

The therapeutic effects of sildenafil and N-desmethylsildenafil are mediated through their interaction with the NO/cGMP signaling pathway. Understanding this pathway is fundamental to assessing the biological activity of any related compound.

Under conditions of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, vasodilation, and increased blood flow, causing an erection. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, sildenafil and its active metabolites prevent the degradation of cGMP, thus potentiating the pro-erectile signal.

Caption: Experimental workflow for characterizing biological activity.

Part 1: In Vitro PDE5 Enzyme Inhibition Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of PDE5. A common and robust method is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP upon hydrolysis by PDE5. When the small fluorescent cGMP is hydrolyzed, it binds to a larger binding agent, resulting in a higher polarization value. An inhibitor of PDE5 will prevent this hydrolysis, keeping the polarization low.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of "Des(methylpiperazinyl) sildenafil acid" in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compound to test a range of concentrations.

-

Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).

-

Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer to their working concentrations.

-

Prepare a positive control (sildenafil) and a vehicle control (DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add the serially diluted test compound, positive control, and vehicle control to the wells of a black microplate.

-

Add the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles).

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization (in millipolarization units, mP) on a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Compound | Expected/Known IC50 for PDE5 |

| Sildenafil | ~3.5 nM |

| N-desmethylsildenafil | ~7 nM |

| "Des(methylpiperazinyl) sildenafil acid" | To be determined |

Part 2: Cell-Based cGMP Functional Assay

If the compound shows activity in the in vitro assay, the next step is to confirm its activity in a cellular context. Cell-based assays measure the compound's ability to increase intracellular cGMP levels in response to an NO donor.

Principle: Cells that endogenously or recombinantly express PDE5 are stimulated with an NO donor (e.g., sodium nitroprusside) to increase cGMP production. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation, which can be quantified using methods like ELISA or reporter gene assays.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing PDE5) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Replace the culture medium with a serum-free medium containing various concentrations of the test compound, a positive control (sildenafil), and a vehicle control.

-

Pre-incubate the cells with the compounds for 30-60 minutes.

-

-

Stimulation and Lysis:

-

Stimulate the cells with an NO donor (e.g., sodium nitroprusside) for a defined period (e.g., 10-15 minutes).

-

Stop the reaction and lyse the cells to release intracellular cGMP.

-

-

cGMP Quantification:

-

Quantify the amount of cGMP in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Calculate the concentration of cGMP in each sample from the standard curve.

-

Plot the cGMP concentration against the logarithm of the compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Conclusion and Future Directions

While "Des(methylpiperazinyl) sildenafil acid" is identified as a process-related impurity in the synthesis of sildenafil, there is currently no available data on its biological activity. The significant structural deviation from sildenafil and its active metabolite, N-desmethylsildenafil, suggests a high probability of it being biologically inactive as a PDE5 inhibitor. However, empirical validation is essential in drug development.

The experimental framework provided in this guide offers a robust, step-by-step approach for researchers to definitively characterize the biological activity of "Des(methylpiperazinyl) sildenafil acid" or any other novel sildenafil analogue. By employing these in vitro and cell-based assays, scientists can obtain the critical data needed to assess the pharmacological profile of such compounds, ensuring the safety and quality of sildenafil-based therapeutics. This rigorous approach is fundamental to advancing our understanding of this important class of drugs and their related substances.

References

- Saravanan, M., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(1), 55-63.

- Reddy, G. J., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386.

- Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews. Drug discovery, 5(8), 689–702.

- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.

-

U.S. Food and Drug Administration. (2005). Pharmacology Review(s) for Revatio (sildenafil citrate). Available at: [Link]

- Kim, D. K., et al. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & medicinal chemistry letters, 11(20), 2681–2685.

-

Dunn, T. (2024). Sildenafil Pharmacology. YouTube. Available at: [Link]

- Patents.google.com. (1993). Pyrazolopyrimidinone antianginal agents.

- Patents.google.com. (2020). Liquid sildenafil citrate compositions.

- Patents.google.com. (2016). Synthesis method of sildenafil impurity D.

- Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. The Journal of biological chemistry, 274(20), 13729–13732.

Sources

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. WO2020212931A1 - Liquid sildenafil citrate compositions - Google Patents [patents.google.com]

- 6. rjpbcs.com [rjpbcs.com]

A Technical Guide to Sildenafil Impurity D: Des(methylpiperazinyl) sildenafil acid

Prepared by: Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of Des(methylpiperazinyl) sildenafil acid, a significant process-related impurity and potential degradant of Sildenafil. This document details its chemical identity, including its IUPAC name and known synonyms, and discusses its relevance in the context of pharmaceutical quality control and drug safety. Furthermore, this guide presents a comprehensive, field-proven methodology for the identification and quantification of this impurity using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), complete with a step-by-step protocol and validation insights. This paper is intended for researchers, analytical scientists, and professionals in drug development and manufacturing who require a robust understanding and a reliable analytical framework for monitoring Sildenafil-related impurities.

Chemical Identity and Physicochemical Properties

Des(methylpiperazinyl) sildenafil acid is a key impurity associated with Sildenafil, the active pharmaceutical ingredient (API) in several medications. Its structure is derived from the Sildenafil molecule by the hydrolytic cleavage of the N-methylpiperazine moiety from the sulfonyl group, resulting in a sulfonic acid. In regulatory contexts, such as the European Pharmacopoeia (EP), it is often referred to as "Sildenafil citrate impurity D".[1]

IUPAC Name and Synonyms

-

IUPAC Name : 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid.[1]

-

Common Synonyms :

Chemical Structure

The molecular structure consists of the pyrazolopyrimidinone core of sildenafil linked to a 4-ethoxybenzenesulfonic acid group.

Sources

The Serendipitous Journey of a Vasodilator: A Technical Guide to the Discovery and Metabolic Fate of Sildenafil

This in-depth technical guide delves into the fascinating discovery and complex metabolic landscape of sildenafil. Originally conceived as a cardiovascular therapeutic, its unique physiological effects charted a new course in pharmaceutical history. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of sildenafil's metabolism, from its primary enzymatic pathways to the identification of its various metabolites. We will explore the causality behind experimental choices in its study and present validated protocols for its analysis, underscoring the principles of scientific integrity and reproducibility.

From Angina to Anecdote: A Fortuitous Discovery

The story of sildenafil begins not with the treatment of erectile dysfunction (ED), but with the pursuit of a new therapy for angina pectoris, a form of chest pain caused by reduced blood flow to the heart.[1] In the late 1980s, a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, UK, synthesized a series of compounds intended to treat hypertension and angina.[2] Among these was UK-92,480, later known as sildenafil.

The initial hypothesis was that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, the drug would cause vasodilation in the coronary arteries, thereby increasing blood flow and alleviating angina.[1] However, Phase I clinical trials in the early 1990s revealed that the drug had a negligible effect on angina.[2] Instead, an unexpected and frequently reported side effect emerged: an increase in penile erections among male volunteers.[3] This serendipitous observation prompted a pivotal shift in the drug's development trajectory. Pfizer astutely repositioned sildenafil as the first oral treatment for ED, a decision that would have a profound impact on medicine and society.[2] On March 27, 1998, the U.S. Food and Drug Administration (FDA) approved sildenafil citrate, branded as Viagra, for the treatment of erectile dysfunction.[2]

The Biochemical Cascade: Mechanism of Action

Sildenafil's therapeutic effect is rooted in its ability to selectively inhibit PDE5.[2] In the corpus cavernosum of the penis, sexual stimulation triggers the release of nitric oxide (NO).[2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosame monophosphate (cGMP).[2] cGMP is a crucial second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood inflow, resulting in an erection.[2]

PDE5 is the enzyme responsible for the degradation of cGMP.[2] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[2] It is important to note that sildenafil does not initiate an erection directly; sexual arousal is a prerequisite for its efficacy.[2]

The Metabolic Maze: Unraveling Sildenafil's Biotransformation

Sildenafil undergoes extensive and complex metabolism, primarily in the liver. Understanding these pathways is critical for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring patient safety. Metabolism is the main mechanism of sildenafil clearance, with approximately 80% of metabolites excreted in the feces and about 13% in the urine.[4][5]

The Major Players: Cytochrome P450 Isoforms

The biotransformation of sildenafil is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[5]

-

CYP3A4: This is the principal enzyme responsible for sildenafil metabolism, accounting for the major metabolic pathway.[5][6]

-

CYP2C9: This isoform serves as a secondary, minor route for metabolic clearance.[5][6]

The activity of these enzymes can be influenced by various factors, including co-administered medications, genetic polymorphisms, and patient-specific conditions such as hepatic impairment.[5][7]

Primary Metabolic Pathways

The metabolism of sildenafil proceeds through several key pathways, resulting in a variety of metabolites.[2][8]

-

Piperazine N-demethylation: This is the most significant metabolic route, leading to the formation of the major active metabolite, N-desmethyl sildenafil (also known as UK-103,320).[2][4][8] This metabolite retains approximately 50% of the parent drug's PDE5 inhibitory activity and contributes to the overall therapeutic effect.[4][6]

-

Pyrazole N-demethylation: This pathway involves the removal of the methyl group from the pyrazole ring.[2][8]

-

Piperazine Ring Oxidation: This involves the oxidation of the piperazine ring, leading to the formation of various oxidized metabolites.[2][8][9]

-

Loss of a Two-Carbon Fragment (N,N'-deethylation): This pathway results in the removal of a two-carbon fragment from the piperazine ring.[2][8]

-

Aliphatic Hydroxylation: This involves the addition of a hydroxyl group to the aliphatic side chain of the molecule.[2][8]

These primary pathways can also occur in combination, leading to a diverse array of secondary metabolites.[2][8]

A Deeper Dive: Novel Metabolites

Recent advancements in analytical techniques, particularly high-resolution mass spectrometry, have enabled the identification of previously unknown metabolites. A metabolomics-based study using human liver microsomes identified seven novel phase 1 metabolites of sildenafil, in addition to the five already known.[9] These novel metabolites include:

-

Reduced sildenafil

-

N,N-deethylation and mono-oxidation products

-

Demethanamine, N,N-deethylation, and mono-hydroxylation products

-

Demethanamine and N,N-deethylation products

-

Mono-oxidation products in the piperazine ring after N-demethylation

-

Other mono-oxidation products

The formation of most of these metabolites was found to be mediated by CYP3A4 and CYP3A5.[9]

Metabolic Pathway of Sildenafil

Caption: Major metabolic pathways of sildenafil.

In Vitro Exploration: Experimental Protocols

The elucidation of sildenafil's metabolic pathways has been heavily reliant on in vitro experimental models. These approaches allow for a controlled investigation of enzymatic activities and metabolite formation.

Sildenafil Metabolism Assay Using Human Liver Microsomes

This protocol provides a framework for assessing the in vitro metabolism of sildenafil using pooled human liver microsomes, which contain a mixture of drug-metabolizing enzymes.

Objective: To determine the rate of formation of sildenafil metabolites, primarily N-desmethyl sildenafil, in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Sildenafil

-

NADPH regenerating system (e.g., isocitric acid/isocitric acid dehydrogenase)

-

50 mM Tris-HCl buffer (pH 7.4)

-

5 mM MgCl₂

-

5 µM MnCl₂

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., sildenafil-d8)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, and MnCl₂.

-

Add Microsomes and Substrate: Add a predetermined amount of human liver microsomes and sildenafil to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 15-60 minutes).

-

Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of N-desmethyl sildenafil and other metabolites.

Metabolism Studies with Recombinant CYP Enzymes

To identify the specific CYP isoforms responsible for sildenafil metabolism, experiments using microsomes from cells expressing individual recombinant human CYP enzymes are essential.

Objective: To determine the contribution of specific CYP isoforms (e.g., CYP3A4, CYP2C9) to the metabolism of sildenafil.

Materials:

-

Microsomes from cells expressing recombinant human CYP3A4, CYP2C9, etc.

-

Sildenafil

-

NADPH regenerating system

-

Appropriate buffer system (as recommended by the enzyme supplier)

-

LC-MS/MS system

Procedure: The procedure is similar to the human liver microsome assay, with the key difference being the use of microsomes containing a single, specific CYP isoform instead of a pooled mixture. This allows for the determination of the kinetic parameters (Km and Vmax) for each enzyme in metabolizing sildenafil.[10][11]

Experimental Workflow for In Vitro Sildenafil Metabolism

Caption: Workflow for in vitro sildenafil metabolism studies.

Analytical Approaches for Metabolite Quantification

Accurate and sensitive analytical methods are paramount for the quantification of sildenafil and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and low limits of detection.[1][12]

A Validated LC-MS/MS Method for Sildenafil and N-desmethyl sildenafil in Human Plasma

This section outlines a typical validated LC-MS/MS method for the simultaneous quantification of sildenafil and its major active metabolite.

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample.[1]

-

Liquid-Liquid Extraction: An alternative method that can provide cleaner extracts.

-

Solid-Phase Extraction: Offers high recovery and clean extracts but is more time-consuming and costly.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[12]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for sildenafil, N-desmethyl sildenafil, and an internal standard (e.g., sildenafil-d8) are monitored.[12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.4 | 283.3 |

| N-desmethyl sildenafil | 461.4 | 283.2 |

| Sildenafil-d8 (IS) | 483.3 | 108.1 |

| Table 1: Example MRM transitions for the analysis of sildenafil and its major metabolite.[12] |

Method Validation: A robust LC-MS/MS method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity

-

Accuracy and Precision

-

Selectivity

-

Matrix Effect

-

Recovery

-

Stability

| Validation Parameter | Sildenafil | N-desmethyl sildenafil |

| Linearity Range (ng/mL) | 2.00 - 1000 | 2.00 - 1000 |

| Intra-day Precision (%RSD) | < 6.5% | < 6.3% |

| Inter-day Precision (%RSD) | < 6.5% | < 6.3% |

| Accuracy (%) | 86.50 - 105.67 | 96.83 - 114.40 |

| Table 2: Representative validation parameters for an LC-MS/MS method for sildenafil and N-desmethyl sildenafil in human plasma.[12] |

Pharmacokinetic Profile

The pharmacokinetic properties of sildenafil and its primary metabolite, UK-103,320, have been extensively studied.

| Parameter | Sildenafil | UK-103,320 |

| Absolute Bioavailability | ~41% | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted) | ~1 hour |

| Plasma Protein Binding | ~96% | ~96% |

| Terminal Half-life (t1/2) | 3-5 hours | ~4 hours |

| Primary Route of Elimination | Hepatic Metabolism | Further Metabolism |

| Table 3: Key pharmacokinetic parameters of sildenafil and its major active metabolite.[5][13] |

The oral bioavailability of sildenafil is limited by first-pass metabolism in the gut wall and liver.[14] The presence of food, particularly a high-fat meal, can delay the absorption of sildenafil and reduce its peak plasma concentration.[13]

Conclusion

The discovery of sildenafil is a testament to the role of serendipity in scientific advancement. Its journey from a failed angina treatment to a blockbuster drug for erectile dysfunction highlights the importance of keen observation and the willingness to pivot research focus. The intricate network of metabolic pathways, dominated by CYP3A4 and CYP2C9, and the resulting array of metabolites, including the pharmacologically active N-desmethyl sildenafil, underscore the complexity of its biotransformation. The robust analytical methodologies, particularly LC-MS/MS, that have been developed are crucial for the continued study of its pharmacokinetics and for ensuring its safe and effective use. This guide provides a foundational understanding for researchers and drug development professionals, enabling further exploration into the multifaceted nature of sildenafil and its metabolites.

References

-

Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248. [Link]

- Vertex AI Search.

-

Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 51(3), 239-48. [Link]

-

Wikipedia. Sildenafil. [Link]

-

Muirhead, G. J., et al. (2002). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 13S-20S. [Link]

-

StatPearls. Sildenafil. [Link]

-

Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica; the fate of foreign compounds in biological systems, 29(3), 297-310. [Link]

-

Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. [Link]

- Vertex AI Search.

-

Lewis, R. W., et al. (2002). A novel method for the determination of sildenafil (Viagra) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSn. Journal of analytical toxicology, 26(1), 15-22. [Link]

-

Priya, V., et al. (2015). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 7(15), 6337-6345. [Link]

-

Muirhead, G. J., et al. (2002). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate. British Journal of Clinical Pharmacology. [Link]

-

Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. Chinese Journal of Pharmaceutical Analysis. [Link]

-

Systematic review of sildenafil pharmacokinetics in humans. Universidade de Lisboa. [Link]

-

Muirhead, G. J., et al. (2002). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. ResearchGate. [Link]

-

Nichols, D. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 5S-12S. [Link]

-

Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical chromatography : BMC, 34(10), e4927. [Link]

-

Lee, S., et al. (2018). Non-targeted metabolomics-guided sildenafil metabolism study in human liver microsomes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1072, 86-93. [Link]

-

Muirhead, G. J., et al. (2002). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. PubMed. [Link]

-

Hyland, R., et al. (2001). In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 29(7), 937-43. [Link]

-

Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface. [Link]

-

Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. ResearchGate. [Link]

-

Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine N-Desmethyl Sildenafil by using LC-MS/MS in Human Plasma. International Journal of Drug Development and Research. [Link]

-

An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]

-

Piperazine N-desmethyl Sildenafil. Daicel Pharma Standards. [Link]

-

Tang, J., et al. (2020). Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism. Drug design, development and therapy, 14, 5021-5032. [Link]

-

Berger, A. (1998). The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment. BMJ (Clinical research ed.), 317(7159), 629. [Link]

Sources

- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Changes in CYP3A4 Enzyme Expression and Biochemical Markers Under Acute Hypoxia Affect the Pharmacokinetics of Sildenafil [frontiersin.org]

- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]

- 6. Comparative metabolism of sildenafil in liver microsomes of different species by using LC/MS-based multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Des(methylpiperazinyl) sildenafil acid (Sildenafil Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Des(methylpiperazinyl) sildenafil acid, a significant process-related impurity and potential degradant of Sildenafil. Identified as Sildenafil Impurity D in the European Pharmacopoeia, a thorough understanding of its formation, characterization, and control is paramount for ensuring the quality, safety, and efficacy of Sildenafil drug products. This document delves into the physicochemical properties, synthetic origins, and robust analytical methodologies for the identification and quantification of this impurity, offering valuable insights for researchers and professionals in the pharmaceutical industry.

Core Identity and Physicochemical Properties

Des(methylpiperazinyl) sildenafil acid is a molecule structurally related to the active pharmaceutical ingredient (API) Sildenafil. Its presence in the final drug product is a critical quality attribute that must be carefully controlled.

Table 1: Core Identifiers for Des(methylpiperazinyl) sildenafil acid

| Identifier | Value |

| CAS Number | 1357931-55-5[1] |

| Molecular Formula | C₁₇H₂₀N₄O₅S[1] |

| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonic acid[1] |

| Synonyms | Demethylpiperazinyl Sildenafil Sulfonic Acid, Sildenafil desmethylpiperazinyl sulfonic acid, Sildenafil citrate impurity D [EP IMPURITY][1] |

Table 2: Physicochemical Properties of Des(methylpiperazinyl) sildenafil acid

| Property | Value | Source |

| Molecular Weight | 392.4 g/mol | [1] |

| Monoisotopic Mass | 392.11544092 Da | [1] |

| SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | [1] |

| InChIKey | DFABUTFBIDMPKZ-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.3 | [1] |

| Appearance | Assumed to be a solid | Inferred |

| Solubility | Expected to be soluble in aqueous bases and polar organic solvents | Inferred from structure |

Genesis of the Impurity: Synthesis and Formation

The formation of Des(methylpiperazinyl) sildenafil acid is intrinsically linked to the manufacturing process of Sildenafil. It is primarily formed through the hydrolysis of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This hydrolysis can occur during aqueous work-up steps in the synthesis pipeline.[2][3]

The reaction involves the nucleophilic attack of water on the sulfonyl chloride group, leading to the formation of the corresponding sulfonic acid. A Chinese patent outlines a specific method for synthesizing this impurity by refluxing the sildenafil intermediate sulfonyl chloride in water and an organic solvent.[3]

Figure 1: Synthetic pathway for the formation of Des(methylpiperazinyl) sildenafil acid.

Understanding this formation mechanism is crucial for developing control strategies to minimize its presence in the final Sildenafil API.

Analytical Characterization and Control Strategy

A robust analytical control strategy is essential for the accurate identification and quantification of Des(methylpiperazinyl) sildenafil acid. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for separating Sildenafil from its impurities.[4][5][6] A well-developed HPLC method provides the necessary specificity and sensitivity to quantify Impurity D at levels compliant with regulatory requirements.

Table 3: Exemplary HPLC Method Parameters for Sildenafil Impurity Profiling

| Parameter | Condition | Rationale |

| Column | Waters XTerra RP-18, 250 mm × 4.6 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar compounds like Sildenafil and its impurities. |

| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6 with triethylamine) : Acetonitrile (70:30, v/v) | The aqueous buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. |

| Mobile Phase B | 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6 with triethylamine) : Acetonitrile (40:60, v/v) | Increasing the organic modifier concentration elutes more hydrophobic compounds. |

| Gradient | Time/%B: 0/0, 30/100, 35/100, 40/0, 45/0 | A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV at 230 nm | Sildenafil and its structurally related impurities exhibit significant UV absorbance at this wavelength, allowing for sensitive detection. |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC Analysis of Sildenafil Impurities

-

Preparation of Solutions:

-

Accurately prepare a standard solution of Sildenafil Citrate and a stock solution of the impurity mixture (including Impurity D) in a suitable diluent (e.g., a mixture of mobile phases).

-

Prepare the test sample solution of the Sildenafil API at a specified concentration.

-

-

Chromatographic System:

-

Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

-

-

Injection and Data Acquisition:

-

Inject the blank (diluent), standard solutions, and test sample solution into the chromatograph.

-

Record the chromatograms and integrate the peaks corresponding to Sildenafil and its impurities.

-

-

System Suitability:

-

Verify the system's performance by assessing parameters such as resolution between critical pairs, theoretical plates, and tailing factor for the Sildenafil peak.

-

-

Quantification:

-

Calculate the concentration of Des(methylpiperazinyl) sildenafil acid in the test sample by comparing its peak area to that of the corresponding impurity standard.

-

Figure 2: General workflow for the HPLC analysis of Sildenafil impurities.

Spectroscopic Identification

For unequivocal identification and structural confirmation, spectroscopic methods are indispensable.

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns. For Des(methylpiperazinyl) sildenafil acid, the expected protonated molecule [M+H]⁺ would be observed at m/z 393.12. The fragmentation pattern would likely involve cleavage of the sulfonic acid group and fragmentation of the pyrazolopyrimidinone ring system, providing structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of impurities, provided they can be isolated in sufficient quantity and purity. The ¹H NMR spectrum would show characteristic signals for the ethoxy group, the propyl chain, the methyl group on the pyrazole ring, and the aromatic protons. The absence of signals corresponding to the N-methylpiperazine moiety and the presence of a proton associated with the sulfonic acid group would be key identifiers.

Regulatory Perspective and Control

As a specified impurity in the European Pharmacopoeia (Sildenafil citrate impurity D), the limits for Des(methylpiperazinyl) sildenafil acid are well-defined.[1] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be reported, identified, and qualified based on their levels. For a drug with a maximum daily dose of 100 mg like Sildenafil, the qualification threshold for an impurity is typically 0.2% or 200 µg total daily intake.[7] Therefore, the manufacturing process for Sildenafil must be designed and controlled to ensure that the level of this impurity remains below this threshold.

Conclusion

Des(methylpiperazinyl) sildenafil acid is a critical process-related impurity in the synthesis of Sildenafil. A thorough understanding of its formation through the hydrolysis of the sulfonyl chloride intermediate allows for the implementation of effective control strategies during manufacturing. Robust and validated analytical methods, primarily RP-HPLC, are essential for the accurate monitoring and quantification of this impurity to ensure that the final Sildenafil drug product meets the stringent quality and safety standards set by regulatory authorities. The information presented in this guide serves as a valuable resource for scientists and professionals dedicated to the development and manufacturing of high-quality Sildenafil.

References

-

Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]

- El-Gindy, A. E., et al. (2010). Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Biomedical Science and Research, 2(4), 262-278.

-

Nagaraju, V., et al. (2002). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 18(9), 1019-1022. [Link]

- Reddy, G. S., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Technology, 8(2), 1375-1383.

- Saravanan, M., Satyanarayana, B., & Reddy, P. P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.

- N/A. (n.d.). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research.

-

PubChem. (n.d.). Des(methylpiperazinyl) sildenafil acid. National Center for Biotechnology Information. Retrieved from [Link]

- N/A. (2013). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Journal of Pharmaceutical and Biomedical Analysis.

- CN105837578A - Synthesis method of sildenafil impurity D. (2016).

Sources

- 1. Des(methylpiperazinyl) sildenafil acid | C17H20N4O5S | CID 135565561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. CN105837578A - Synthesis method of sildenafil impurity D - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 6. Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography [jstage.jst.go.jp]

- 7. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Investigation of Des(methylpiperazinyl) sildenafil acid: A Hypothetical Sildenafil Metabolite

Introduction: The Rationale for Investigating Novel Drug Metabolites

In drug development, a comprehensive understanding of a compound's metabolic fate is paramount for ensuring its safety and efficacy. The parent drug is often not the only pharmacologically active or potentially toxic entity within the body. Metabolites can possess their own significant biological activities, contribute to the overall therapeutic effect, or be responsible for adverse drug reactions. Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms 3A4 (major route) and 2C9 (minor route).[1] The major circulating metabolite, N-desmethyl sildenafil, is well-characterized and known to retain approximately 50% of the PDE5 inhibitory activity of the parent compound.[1]

However, the full metabolic profile of many drugs can be complex, involving numerous minor pathways that may only become significant under specific conditions, such as in individuals with genetic polymorphisms in primary metabolic enzymes or during co-administration of interacting drugs.[2] This guide focuses on a hypothetical, yet plausible, metabolite of sildenafil: Des(methylpiperazinyl) sildenafil acid . The existence of such a metabolite has not been confirmed in vivo, and this document serves as a technical roadmap for its potential in vitro generation, identification, and characterization.

The core objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed framework for the in vitro investigation of novel metabolites, using Des(methylpiperazinyl) sildenafil acid as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific principles and regulatory guidelines.[3][4][5]

Section 1: The Hypothetical Metabolic Genesis of Des(methylpiperazinyl) sildenafil acid

The formation of Des(methylpiperazinyl) sildenafil acid from sildenafil likely involves a multi-step enzymatic process initiated by the cleavage of the N-methylpiperazine ring, followed by subsequent oxidation. Based on established biotransformation pathways for piperazine-containing xenobiotics, we propose the following metabolic cascade.[2][6]

-

Primary Metabolism (N-Dealkylation): The initial step is the well-documented N-demethylation of sildenafil by CYP3A4/2C9 to form N-desmethyl sildenafil.[1][7] This is followed by the removal of the entire ethylpiperazine moiety, a common metabolic reaction for piperazine rings.[2]

-

Piperazine Ring Oxidation: The now exposed piperazine ring can undergo further oxidation. This can be initiated by α-carbon hydroxylation adjacent to the nitrogen atoms.[2]

-

Ring Opening and Aldehyde Formation: The hydroxylated intermediate can be unstable and undergo ring opening to form a reactive aldehyde.

-

Final Oxidation to Carboxylic Acid: The aldehyde intermediate is then likely oxidized to the more stable carboxylic acid by cytosolic enzymes such as aldehyde oxidase (AO), resulting in the formation of Des(methylpiperazinyl) sildenafil acid.[4][8]

The following Graphviz diagram illustrates this proposed metabolic pathway.

Caption: Proposed metabolic pathway for the formation of Des(methylpiperazinyl) sildenafil acid.

Section 2: Synthesis of an Authentic Reference Standard

To unequivocally identify and quantify a novel metabolite, a synthesized, high-purity reference standard is essential. The synthesis of Des(methylpiperazinyl) sildenafil acid can be approached by modifying established synthetic routes for sildenafil and its analogues.[9][10] A plausible strategy involves the synthesis of a precursor molecule that already contains the carboxylic acid moiety, which is then coupled with the pyrazole core of sildenafil.

A key starting material would be a protected form of 4-ethoxy-3-sulfamoylbenzoic acid. The synthesis would proceed through the formation of the pyrazolopyrimidinone core, followed by coupling with the benzoic acid derivative, and subsequent deprotection to yield the final product. The purity and structure of the synthesized standard must be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis.

Section 3: The In Vitro Experimental Workflow

The investigation of our hypothetical metabolite follows a logical progression from generation and detection to functional characterization. This workflow is designed to be systematic and to build upon the findings of each preceding step.

Caption: Overall workflow for the in vitro investigation of a novel metabolite.

Metabolite Generation and Identification

The primary goal of this phase is to determine if Des(methylpiperazinyl) sildenafil acid is formed from sildenafil in a biologically relevant in vitro system. Human liver microsomes (HLM) are the preferred system for this initial screening as they are an enriched source of Phase I metabolic enzymes, particularly CYPs.[11][12][13]

Experimental Protocol: Incubation with Human Liver Microsomes

-

Reagent Preparation:

-

Prepare a stock solution of sildenafil (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (to a final concentration of 0.5 mg/mL protein), and sildenafil (to a final concentration of 10 µM).

-

Include control incubations: a negative control without NADPH to account for non-enzymatic degradation, and a control with heat-inactivated microsomes.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for 60 minutes at 37°C with gentle agitation.[12]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

-

-